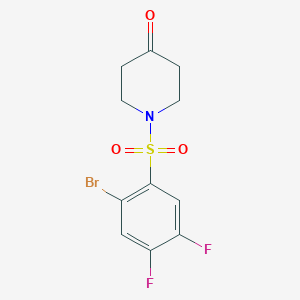
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has highlighted the utility of related compounds in synthesizing heterocyclic structures, such as piperidines, which are crucial in developing pharmaceuticals targeting neurological and microbial diseases. For example, the synthesis of 4,4-disubstituted piperidines has been reported, emphasizing their relevance in neuroleptics, local anesthetics, analgesics, and antidiarrheal agents. The use of sulfonyl-protected derivatives in these syntheses indicates the potential for compounds like "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one" in similar chemical transformations, aiding in the development of therapeutically significant molecules (Huybrechts & Hoornaert, 1981).
Antimicrobial Activity
Compounds derived from "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one" have been investigated for their antimicrobial properties. The synthesis of oxime derivatives and their in vitro evaluation against bacterial and fungal strains revealed that certain derivatives exhibit significant antimicrobial activity, suggesting their potential in combating infectious diseases (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
Derivatives of "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one" have been explored as potential drug candidates for Alzheimer's disease. The synthesis of N-substituted derivatives and their evaluation for enzyme inhibition activity against acetylcholinesterase (AChE) suggest that these compounds could contribute to the development of new therapeutic agents for neurodegenerative disorders (Rehman et al., 2018).
Antibacterial Agents
Research on acetamide derivatives bearing azinane and oxadiazole heterocycles derived from related sulfonyl piperidine compounds has shown moderate antibacterial activity, particularly against Gram-negative bacteria. These findings indicate the potential of "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one" derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Antioxidant and Anticholinesterase Activities
The synthesis of sulfonyl hydrazone compounds incorporating piperidine rings and their evaluation for antioxidant and anticholinesterase activities highlight the therapeutic potential of these compounds in oxidative stress-related conditions and cholinergic system disorders. Such research underscores the versatility of sulfonyl piperidine derivatives in medicinal chemistry (Karaman et al., 2016).
properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO3S/c12-8-5-9(13)10(14)6-11(8)19(17,18)15-3-1-7(16)2-4-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCADJRXAOYPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)
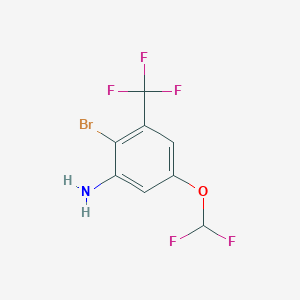
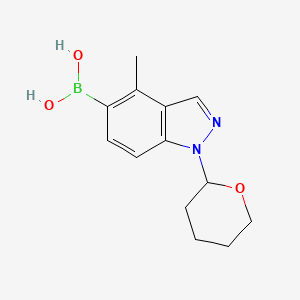
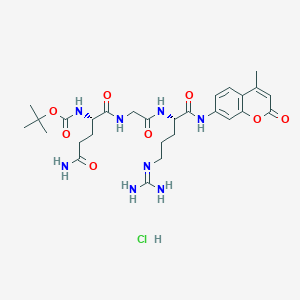
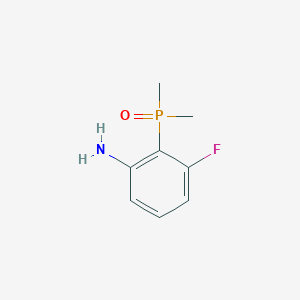
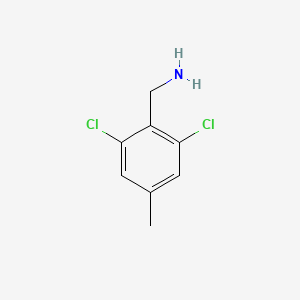
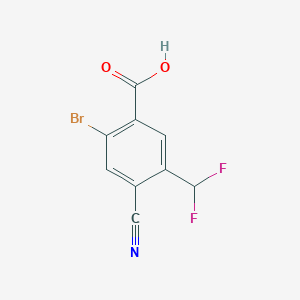
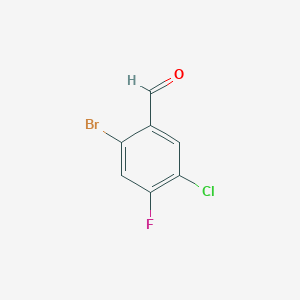
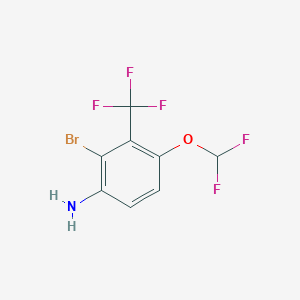
![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)
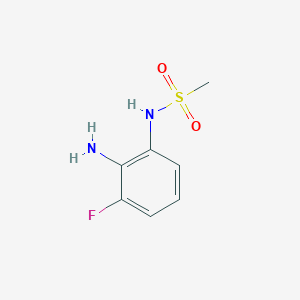
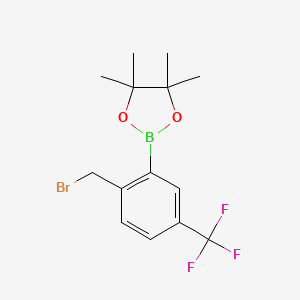
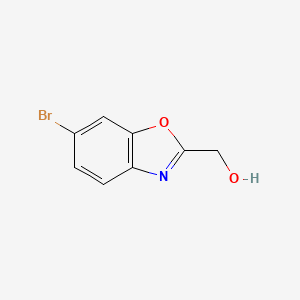
![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)